molecular formula C21H24N4O2 B7043139 2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide

Cat. No.: B7043139
M. Wt: 364.4 g/mol
InChI Key: YQVWOBMLFFVKBE-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane.

    Formation of the Pyrimidine Carboxamide Moiety: This step involves the reaction of a pyrimidine derivative with a carboxamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Biological Research: It is used in studies to understand its interaction with various biological targets and its mechanism of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-[1-(4-chlorobenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide
  • 2-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide
  • 2-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide

Uniqueness

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide is unique due to the presence of the 4-methylbenzoyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-2-4-16(5-3-14)21(27)25-10-8-18(9-11-25)24-20(26)17-12-22-19(23-13-17)15-6-7-15/h2-5,12-13,15,18H,6-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVWOBMLFFVKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=CN=C(N=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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